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de

Cat. No.: B167894 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-
(Trifluoromethyl)benzenesulfonamide, a key intermediate in the development of

pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists,

and professionals in drug development, offering a centralized resource for its structural

characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS).

Chemical Structure and Properties
IUPAC Name: 2-(Trifluoromethyl)benzenesulfonamide[2]

Molecular Formula: C₇H₆F₃NO₂S[2]

Molecular Weight: 225.19 g/mol [2][3]

CAS Number: 1869-24-5[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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While a complete, published, and assigned NMR dataset for 2-
(Trifluoromethyl)benzenesulfonamide is not publicly available, the following tables outline

the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. These

predictions are based on the analysis of structurally similar compounds, including various

trifluoromethyl-substituted benzene derivatives and other benzenesulfonamides.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the four aromatic

protons and the two protons of the sulfonamide group. The aromatic region will display a

complex splitting pattern due to the ortho-substitution.

Predicted Chemical Shift (δ

ppm)
Multiplicity Assignment

~ 8.0 - 8.2 d H-6

~ 7.6 - 7.8 m H-3, H-4, H-5

~ 5.0 - 7.0 br s -SO₂NH₂

¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the six aromatic carbons and

the carbon of the trifluoromethyl group. The carbon attached to the CF₃ group and the CF₃

carbon itself will exhibit splitting due to C-F coupling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b167894?utm_src=pdf-body
https://www.benchchem.com/product/b167894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Chemical Shift (δ ppm) Assignment

~ 140 - 145 C-1 (C-SO₂NH₂)

~ 130 - 135 C-4

~ 128 - 132 C-6

~ 125 - 130 C-5

~ 125 - 130 (q) C-2 (C-CF₃)

~ 120 - 125 (q) -CF₃

~ 120 - 125 C-3

¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is anticipated to show a single signal for the three equivalent

fluorine atoms of the trifluoromethyl group.

Predicted Chemical Shift (δ

ppm)
Multiplicity Assignment

~ -60 to -65 s -CF₃

Infrared (IR) Spectroscopy
The IR spectrum of 2-(Trifluoromethyl)benzenesulfonamide will display characteristic

absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well

as strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. The data

presented is inferred from the analysis of similar sulfonamide-containing molecules and related

trifluoromethyl-aromatic compounds.
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Wavenumber (cm⁻¹) Vibrational Mode

~ 3400 - 3200 N-H stretching (asymmetric and symmetric)

~ 1350 - 1300 S=O stretching (asymmetric)

~ 1180 - 1150 S=O stretching (symmetric)

~ 1300 - 1100 C-F stretching

~ 1600 - 1450 C=C aromatic stretching

~ 900 - 650 C-H aromatic bending

Mass Spectrometry (MS)
Mass spectral data for 2-(Trifluoromethyl)benzenesulfonamide has been acquired via Liquid

Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass

spectrometry in negative ion mode.[2]

High-Resolution Mass Spectrometry (HRMS)
Calculated Monoisotopic Mass: 225.00713409 Da[2]

Precursor Ion [M-H]⁻: m/z 223.9999[2]

MS/MS Fragmentation Data
The fragmentation of the [M-H]⁻ precursor ion provides insight into the molecule's structure.

The major fragment ions are listed below.

Fragment Ion (m/z) Relative Intensity

223.9994 999

160.0376 451

225.0018 124

225.9933 64

161.0427 47
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for 2-
(Trifluoromethyl)benzenesulfonamide.

NMR Spectroscopy
NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is

dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR. For

¹⁹F NMR, an external standard such as CFCl₃ is often used.

IR Spectroscopy
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR)

spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total

Reflectance (ATR) accessory.

Mass Spectrometry
High-resolution mass spectra are acquired using an ESI-QTOF mass spectrometer. The

sample is introduced via a liquid chromatography system, and the mass spectrometer is

operated in negative ion mode to observe the [M-H]⁻ ion. Collision-induced dissociation (CID)

is used to generate fragment ions for MS/MS analysis.

Data Acquisition and Analysis Workflow
The following diagram illustrates the typical workflow for the spectral analysis of a chemical

compound like 2-(Trifluoromethyl)benzenesulfonamide.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Conclusion

2-(Trifluoromethyl)benzenesulfonamide
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NMR Spectral Processing
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Structural Elucidation & Verification
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Workflow for Spectral Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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